molecular formula C14H20O3 B3114085 Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate CAS No. 1994365-43-3

Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate

Cat. No.: B3114085
CAS No.: 1994365-43-3
M. Wt: 236.31 g/mol
InChI Key: DHNZTYDKRWHTHP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate is a phenolic ester derivative characterized by a propanoate backbone linked to a tert-butyl ester group and a substituted phenyl ring (4-hydroxy-3-methylphenyl). The tert-butyl group enhances lipophilicity and hydrolytic stability compared to smaller ester variants, making it suitable for controlled-release formulations or environments requiring prolonged stability .

Properties

IUPAC Name

tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5,7,9,15H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZTYDKRWHTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate typically involves the esterification of 4-hydroxy-3-methylphenylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers .

Biology: In biological research, this compound is used to study the effects of esters on cellular processes and enzyme activities. It can also be used as a model compound to investigate the metabolism of esters in living organisms .

Industry: In industrial applications, this compound is used as an antioxidant and stabilizer in the production of plastics and other materials. It helps to prevent degradation and extend the shelf life of products .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Differences
Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate Not Provided C₁₄H₂₀O₃ 236.31 Reference 4-hydroxy-3-methylphenyl; tert-butyl ester
Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate 36837-50-0 C₁₅H₂₂O₃ 250.33 0.92 3-tert-butyl substituent; methyl ester
Ethyl 3-(4-hydroxyphenyl)propanoate 23795-02-0 C₁₁H₁₄O₃ 194.23 0.86 No methyl on phenyl; ethyl ester
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate 67845-93-6 C₃₂H₅₆O₃ 488.79 0.85 Di-tert-butyl; hexadecyl ester; benzoate core
Methyl 2-(4-hydroxy-3-methylphenyl)acetate 64360-47-0 C₁₀H₁₂O₃ 180.20 0.84 Acetate backbone; shorter chain

Key Observations :

  • Substituent Position: Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate (CAS 36837-50-0) shares a high similarity (0.92) but differs in the tert-butyl group’s position (3- vs. 4-hydroxy-3-methylphenyl), altering steric and electronic effects .
  • Ester Group: Ethyl 3-(4-hydroxyphenyl)propanoate (CAS 23795-02-0) uses an ethyl ester, reducing steric hindrance and lipophilicity compared to the tert-butyl variant, likely affecting hydrolysis rates .
  • Antioxidant Potential: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS 67845-93-6) features dual tert-butyl groups, a design common in industrial antioxidants (e.g., Irganox 1076 analogs), suggesting superior radical scavenging but lower solubility .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to methyl or ethyl esters, enhancing membrane permeability in pharmaceutical contexts .
  • Hydrolytic Stability : Tert-butyl esters resist hydrolysis better than methyl esters under acidic or enzymatic conditions, a critical factor in drug delivery systems .
  • Solubility: Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 64360-47-0) exhibits higher aqueous solubility due to its shorter chain and acetate group, limiting its utility in non-polar matrices .

Biological Activity

Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate is an organic compound known for its diverse biological activities, particularly in the realms of antioxidant and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22O3
  • Molecular Weight : 250.34 g/mol
  • Structural Features : The compound consists of a tert-butyl group attached to a propanoate moiety, which is further substituted with a 4-hydroxy-3-methylphenyl group. This unique structure contributes to its biological properties.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Phenolic compounds, including this one, are known to scavenge free radicals, which can cause oxidative stress and cellular damage. Research suggests that the presence of the hydroxyl group enhances its ability to donate electrons and stabilize free radicals, thus mitigating oxidative damage in biological systems .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has shown potential anti-inflammatory effects. It may inhibit pathways associated with inflammation, making it a candidate for therapeutic applications in conditions characterized by oxidative stress and inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
  • Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.
  • Metabolic Pathways : It may interact with various metabolic pathways, influencing processes such as lipid peroxidation and inflammation .

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study demonstrated that this compound reduced lipid peroxidation in rat kidney cortical mitochondria, indicating its protective role against oxidative stress .
  • Inflammatory Response Modulation :
    • In vivo studies showed that this compound significantly reduced edema in mice models induced by inflammatory agents, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-(4-hydroxy-3-methylphenyl)propanoateC15H22O3Different position of hydroxyl group
Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionateC15H22O3Contains a methyl group instead of tert-butyl
Ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoateC16H24O3Ethoxy group enhances solubility

The structural variations among these compounds influence their biological activities and physical properties. This compound's steric hindrance from the tert-butyl group contributes to its stability and effectiveness as an antioxidant compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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